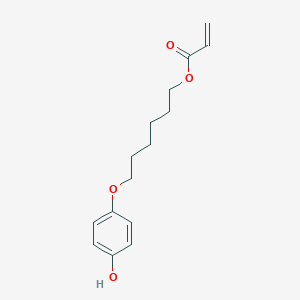

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds like "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" often involves catalyzed reactions or specific synthesis methods that yield β,γ-unsaturated esters. For example, ethyl 2-diazo-3-oxopent-4-enoates undergo rhodium(II) acetate-catalyzed decomposition, resulting in the formation of β,γ-unsaturated esters. This suggests a potential route for synthesizing similar compounds through catalyzed reactions (Taylor & Davies, 1983).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a range of interactions, including N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions play a crucial role in the crystal packing of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting a complex molecular structure that could be relevant to "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" as well (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds with similar structures involve various transformations and catalytic processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, involves multiple steps such as Pd-catalyzed reactions, indicating a method for creating complex molecules with specific properties (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Physical Properties Analysis

Analyzing the physical properties of similar compounds reveals insights into solubility, crystallinity, and molecular interactions. For example, studies on 2,6-bis(hydroxymethyl)-4-R-phenol compounds highlight the significance of hydrogen-bonding networks in determining the physical state and solubility (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and functional groups. The study of compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, indicates how specific functional groups contribute to the chemical properties and biological activity (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

科学的研究の応用

Summary of the Application

R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .

Methods of Application or Experimental Procedures

An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .

Results or Outcomes

After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .

2. Photoresist Products

Summary of the Application

6-(4-Hydroxyphenoxy)Hexyl Prop-2-Enoate is used in the production of photoresist products .

特性

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSGKYABCFREO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572295 |

Source

|

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

CAS RN |

161841-12-9 |

Source

|

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)